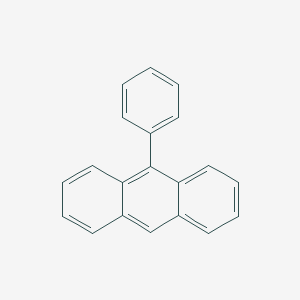

9-Phenylanthracene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90796. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9-phenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-8-15(9-3-1)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBXLGUQZVKOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075254 | |

| Record name | Anthracene, 9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 9-Phenylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000009 [mmHg] | |

| Record name | 9-Phenylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

602-55-1 | |

| Record name | 9-Phenylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Phenylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-PHENYLANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-phenylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-PHENYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC63Z5S1UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 9-Phenylanthracene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 9-phenylanthracene, a polycyclic aromatic hydrocarbon of significant interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.53 | s | 1H | Anthracene (B1667546) H10 |

| 8.08 | d, J = 8.5 Hz | 2H | Anthracene H4, H5 |

| 7.70 – 7.67 | m | 2H | Phenyl H2', H6' |

| 7.63 – 7.54 | m | 3H | Phenyl H3', H4', H5' |

| 7.50 – 7.45 | m | 4H | Anthracene H1, H8, H2, H7 |

| 7.37 | ddd, J = 8.7, 6.5, 1.2 Hz | 2H | Anthracene H3, H6 |

| Solvent: CDCl₃, Frequency: 500 MHz |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 125.0 - 138.3 | Aromatic Carbons |

| Solvent: CDCl₃. Note: Specific peak assignments are not readily available in the reviewed literature. The provided range covers the expected signals for the aromatic carbons of the anthracene and phenyl moieties.[1] |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1600-1585 | C-C stretch (in-ring) | Aromatic C=C |

| 1500-1400 | C-C stretch (in-ring) | Aromatic C=C |

| 900-675 | C-H "out-of-plane" bend | Aromatic C-H |

| Sample Preparation: KBr Wafer. Note: This table provides characteristic absorption ranges for aromatic compounds, as a detailed peak list for this compound is not consistently reported.[2] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption and Emission Data for this compound

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Cyclohexane | ~364 | 417 |

| Ethanol | Not explicitly found | Not explicitly found |

| Note: The photophysical properties of anthracene derivatives can be solvent-dependent.[1] |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Sample Preparation

A high-purity sample of this compound is essential for obtaining accurate spectroscopic data. Purification can be achieved by recrystallization from a suitable solvent such as toluene (B28343) or acetic acid, followed by column chromatography on silica (B1680970) gel using a non-polar eluent like a hexane/dichloromethane mixture. The purity should be confirmed by thin-layer chromatography and melting point determination.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

IR Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

UV-Vis Spectroscopy

Objective: To determine the electronic absorption and emission properties of this compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., cyclohexane) of known concentration.

-

Prepare a series of dilutions from the stock solution. For absorption, concentrations are typically in the micromolar range to achieve an absorbance between 0.1 and 1.0. For fluorescence, more dilute solutions may be necessary.

-

-

Absorption Spectrum Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Record the baseline spectrum.

-

Rinse and fill the cuvette with the sample solution.

-

Record the absorption spectrum over the desired wavelength range (e.g., 250-450 nm).

-

-

Fluorescence Spectrum Acquisition:

-

Using a spectrofluorometer, excite the sample at its absorption maximum.

-

Record the emission spectrum at a 90° angle to the excitation beam, scanning a range of longer wavelengths.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Photophysical Properties of 9-Phenylanthracene

This technical guide provides a comprehensive overview of the core photophysical properties of this compound, a versatile aromatic hydrocarbon. Its unique fluorescent characteristics make it a compound of significant interest in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and as a building block for novel organic materials. This document details its absorption and emission characteristics, fluorescence efficiency, and the experimental protocols used to determine these properties.

Core Photophysical and Physical Properties

This compound (CAS 602-55-1), with the chemical formula C₂₀H₁₄, is typically an off-white to pale brown solid with a melting point in the range of 152-156°C. It is known to be sensitive to light, necessitating careful storage to maintain its chemical integrity. The phenyl substitution on the anthracene (B1667546) core significantly influences its electronic and photophysical behavior.

Data Presentation

The key photophysical properties of this compound in solution are summarized in the table below. For comparative context, data for the parent compound, anthracene, and the commonly used fluorescence standard, 9,10-diphenylanthracene (B110198), are also included.

| Photophysical Property | This compound | Anthracene | 9,10-Diphenylanthracene |

| Absorption Maximum (λabs) | ~364 nm | ~355, 375 nm | ~372.5 nm |

| Molar Absorptivity (ε) at λmax | Data not explicitly found | ~9,000 M⁻¹cm⁻¹ at 375 nm | ~14,000 M⁻¹cm⁻¹ at 372.5 nm |

| Emission Maximum (λem) | ~417 nm | ~380, 401, 425 nm | ~408, 430 nm |

| Fluorescence Quantum Yield (ΦF) | 0.51 (in cyclohexane) | 0.36 (in cyclohexane) | ~0.90 - 1.0 (in cyclohexane) |

| Fluorescence Lifetime (τF) | Data not explicitly found | ~4.1 ns (in cyclohexane) | 7.5 - 8.7 ns (in cyclohexane) |

Note: The photophysical properties of fluorophores can be solvent-dependent. The data presented here are primarily in non-polar solvents like cyclohexane (B81311).

Photophysical Processes and Experimental Workflows

The interaction of this compound with light involves a series of processes that can be visualized using a Jablonski diagram. The experimental characterization of these properties follows a structured workflow.

Jablonski Diagram for this compound

The following diagram illustrates the principal photophysical pathways for this compound upon photoexcitation.

Caption: Simplified Jablonski diagram illustrating the electronic transitions of this compound.

Experimental Workflow for Photophysical Characterization

The systematic characterization of this compound's photophysical properties involves several key spectroscopic techniques.

Caption: Workflow for the photophysical characterization of this compound.

Experimental Protocols

Accurate determination of photophysical parameters requires rigorous experimental procedures. The following sections detail the methodologies for key measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maxima (λabs) and molar absorptivity (ε) of this compound.

-

Principle: The amount of light absorbed by a solution is measured at various wavelengths. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the solute and the path length of the light through the solution.

-

Methodology:

-

A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a spectroscopic grade non-polar solvent, such as cyclohexane, in a volumetric flask.

-

A series of dilutions are prepared from the stock solution to create solutions with concentrations typically in the micromolar range.

-

The absorption spectrum of each solution is recorded using a dual-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette. A cuvette containing only the solvent is used as a blank reference.

-

The wavelength of maximum absorbance (λabs) is identified from the spectrum.

-

Molar absorptivity (ε) is determined from the slope of a plot of absorbance at λabs versus concentration.

-

Relative Fluorescence Quantum Yield (ΦF) Measurement

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

-

Principle: For dilute solutions (absorbance < 0.1) with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is equal to the ratio of their quantum yields, after correcting for the refractive index of the solvents.

-

Methodology:

-

Standard Selection: A suitable fluorescence standard is chosen, such as quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (ΦF = 0.54) or 9,10-diphenylanthracene in cyclohexane (ΦF ≈ 0.90-1.0).

-

Solution Preparation: A series of solutions of both the this compound sample and the standard are prepared in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

Data Acquisition:

-

The absorbance of each solution is measured using a UV-Vis spectrophotometer.

-

The fluorescence emission spectrum for each solution is recorded using a spectrofluorometer, keeping the excitation wavelength and all instrument settings (e.g., slit widths) constant.

-

-

Data Analysis:

-

The integrated fluorescence intensity (area under the emission curve) is calculated for each spectrum after correcting for the instrument's response and any background from the solvent.

-

A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard.

-

The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²) where Φ is the quantum yield, Grad is the gradient from the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'std' refer to the sample and standard, respectively.

-

-

Fluorescence Lifetime (τF) Measurement via TCSPC

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for determining the fluorescence lifetime of a molecule.

-

Principle: TCSPC measures the time delay between the excitation of a sample by a short pulse of light and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.

-

Methodology:

-

Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a laser diode or LED), a sample holder, a sensitive and fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Instrument Response Function (IRF): The temporal profile of the excitation pulse convoluted with the detector response is measured by replacing the fluorescent sample with a light-scattering solution (e.g., a dilute colloidal silica (B1680970) suspension).

-

Sample Measurement: A dilute solution of this compound (absorbance < 0.1) is excited, and the fluorescence decay is recorded until sufficient photon counts are accumulated for good statistical accuracy (typically >10,000 counts in the peak channel).

-

Data Analysis: The measured fluorescence decay is deconvoluted with the IRF and fitted to an exponential decay model (e.g., mono- or multi-exponential) using specialized software. The goodness of fit is assessed using statistical parameters like chi-squared (χ²). The fitting process yields the fluorescence lifetime (τF).

-

Applications

The robust photophysical properties of this compound make it a valuable component in various advanced materials and technologies. Its high fluorescence efficiency contributes to its use in:

-

Organic Light-Emitting Diodes (OLEDs): It can serve as an emitter or host material in the emissive layer of OLED devices, contributing to bright and efficient blue light emission.

-

Fluorescent Probes and Sensors: The sensitivity of its fluorescence to the local environment allows for its use in chemical sensing applications.

-

Materials Science: It is a key building block for synthesizing novel organic materials with tailored optical and electronic properties for applications in organic electronics.

9-Phenylanthracene Fluorescence Quantum Yield: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fluorescence quantum yield of 9-phenylanthracene, a key parameter influencing its application in various scientific and therapeutic fields. The document details the underlying photophysical principles, experimental methodologies for accurate measurement, and the critical factors that modulate its fluorescence efficiency.

Core Concepts in this compound Fluorescence

The fluorescence quantum yield (Φf) of a molecule is a measure of its efficiency in converting absorbed light into emitted light. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound, this property is intrinsically linked to its molecular structure and its interaction with the surrounding environment.

The photophysical behavior of this compound is governed by the interplay between radiative and non-radiative decay pathways from its excited singlet state (S1). Upon absorption of a photon, the molecule is promoted to an excited electronic state. The de-excitation process can occur through several pathways:

-

Fluorescence (Radiative Decay): The molecule returns to the ground state (S0) by emitting a photon. This is the desired pathway for fluorescent applications.

-

Internal Conversion (Non-radiative Decay): The molecule relaxes to the ground state without emitting a photon, dissipating the energy as heat.

-

Intersystem Crossing (Non-radiative Decay): The molecule transitions to an excited triplet state (T1), which can then decay to the ground state non-radiatively or through phosphorescence (a much slower process).

The fluorescence quantum yield is therefore determined by the relative rates of these competing processes. A key structural feature of this compound that significantly influences these rates is the torsional (rotational) freedom of the phenyl group relative to the anthracene (B1667546) core.

Quantitative Analysis of Fluorescence Quantum Yield

The fluorescence quantum yield of this compound is highly sensitive to the solvent environment. The following table summarizes the fluorescence quantum yield and lifetime of this compound in various solvents.

| Solvent | Viscosity (cP at 20°C) | Dielectric Constant (at 20°C) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| n-Pentane | 0.23 | 1.84 | - | 3.45[1] |

| n-Hexane | 0.31 | 1.88 | 0.51 | - |

| n-Heptane | 0.41 | 1.92 | - | 4.10[1] |

| n-Nonane | 0.71 | 1.97 | - | 4.65[1] |

| n-Decane | 0.92 | 1.99 | - | 4.85[1] |

| n-Undecane | 1.20 | 2.00 | - | 5.10[1] |

| n-Dodecane | 1.50 | 2.01 | - | 5.30[1] |

| n-Tridecane | 1.85 | 2.02 | - | 5.50[1] |

| n-Tetradecane | 2.25 | 2.04 | - | 5.65[1] |

| n-Hexadecane | 3.34 | 2.05 | - | 5.75[1] |

| Cyclohexane | 0.98 | 2.02 | 0.51 | - |

Note: Direct fluorescence quantum yield values in the series of n-alkanes were not explicitly found in the searched literature. However, the fluorescence lifetimes are presented as they are directly proportional to the quantum yield in the absence of dynamic quenching.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The relative method is a widely used and robust technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials and Instrumentation:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

This compound

-

Fluorescence standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvents

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the desired solvent.

-

Prepare a stock solution of the fluorescence standard in its appropriate solvent.

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions for both the this compound and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner-filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance of each working solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each working solution. The excitation wavelength should be the same for both the sample and the standard.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

Determine the slope of the linear fit for each plot.

-

Calculate the fluorescence quantum yield of this compound using the following equation:

Φf_sample = Φf_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

Where:

-

Φf_sample and Φf_std are the fluorescence quantum yields of the sample and the standard, respectively.

-

Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.

-

Visualizing the Photophysical Pathways

The de-excitation dynamics of this compound are intricately linked to its molecular geometry. The following diagrams illustrate the key processes.

Caption: Simplified Jablonski diagram illustrating the principal photophysical pathways for this compound.

The rotation of the phenyl group plays a crucial role in the non-radiative decay process. The following diagram illustrates this relationship.

Caption: Logical relationship between phenyl group conformation and the dominant de-excitation pathway in this compound.

Factors Modulating Fluorescence Quantum Yield

Several factors can significantly alter the fluorescence quantum yield of this compound:

-

Solvent Viscosity: As solvent viscosity increases, the rotational motion of the phenyl group is hindered.[1] This restriction of intramolecular rotation (RIR) reduces the rate of non-radiative decay through internal conversion, leading to an increase in both the fluorescence lifetime and the quantum yield.[1]

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state. For many aromatic molecules, an increase in solvent polarity can lead to a decrease in fluorescence quantum yield due to stabilization of charge-transfer states that have efficient non-radiative decay pathways.

-

Temperature: Higher temperatures increase the kinetic energy available for molecular motion, including the torsional motion of the phenyl group. This can lead to a higher rate of non-radiative decay and consequently a lower fluorescence quantum yield.

-

Presence of Quenchers: Molecular oxygen and other quenching agents can deactivate the excited state of this compound through collisional quenching, leading to a significant decrease in fluorescence quantum yield.

Conclusion

The fluorescence quantum yield of this compound is a multifaceted parameter that is critically dependent on its molecular structure and the surrounding environment. The torsional freedom of the phenyl group serves as a primary channel for non-radiative decay, and factors that restrict this motion, such as increased solvent viscosity, tend to enhance the fluorescence quantum yield. A thorough understanding of these principles and the application of standardized experimental protocols are essential for the effective utilization of this compound in research and development.

References

A Technical Guide to the Solubility of 9-Phenylanthracene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-phenylanthracene, a polycyclic aromatic hydrocarbon (PAH), in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on available information and presenting a detailed experimental protocol for the precise determination of its solubility. This guide is intended to be a foundational resource for researchers utilizing this compound in their work.

Introduction to this compound

This compound (C₂₀H₁₄, CAS No. 602-55-1) is an aromatic hydrocarbon consisting of an anthracene (B1667546) core with a phenyl group substituent.[1] It appears as an off-white to pale brown solid.[2][3] Its extended π-conjugation imparts fluorescent properties, making it a compound of interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.[1] Understanding its solubility is critical for its synthesis, purification, formulation, and application in various fields.

Qualitative Solubility Profile

Based on chemical principles and available data for this compound and related aromatic hydrocarbons, a qualitative solubility profile can be inferred. The large, nonpolar aromatic structure of this compound dictates its solubility behavior, following the principle of "like dissolves like."

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The nonpolar, aromatic nature of these solvents closely matches that of this compound, facilitating strong van der Waals interactions. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | These solvents are relatively nonpolar and can effectively solvate large aromatic molecules. This compound is noted to be slightly soluble in chloroform.[2][3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether functional group introduces some polarity, but the overall nonpolar character of the solvent allows for reasonable solvation of this compound. |

| Esters | Ethyl Acetate | Low to Moderate | This compound is described as slightly soluble in ethyl acetate.[2][3] |

| Ketones | Acetone (B3395972) | Low to Moderate | While acetone is a polar aprotic solvent, it can dissolve some nonpolar compounds to a limited extent. |

| Alkanes | Hexane, Heptane | Low | The aliphatic nature of these nonpolar solvents results in weaker interactions with the aromatic structure of this compound compared to aromatic solvents. |

| Alcohols | Methanol, Ethanol | Very Low | The high polarity and hydrogen-bonding capability of alcohols make them poor solvents for the nonpolar this compound. |

| Water | Insoluble | As a nonpolar hydrocarbon, this compound is insoluble in the highly polar, hydrogen-bonding environment of water.[1] |

Experimental Determination of Solubility

The following section provides a detailed experimental protocol for the quantitative determination of the solubility of this compound in organic solvents using the isothermal saturation method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Experimental Protocol: Isothermal Saturation Method

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with tight-fitting caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars or a shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle by turning off the stirrer and letting the vial stand in the constant temperature bath for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Record the mass of the filtered solution.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Measure the absorbance or peak area of the diluted sample solution.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Workflow for Solubility Determination

References

9-Phenylanthracene Derivatives: A Technical Guide to Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 9-phenylanthracene and its derivatives, a class of polycyclic aromatic hydrocarbons renowned for their unique photophysical properties and expanding applications in materials science and beyond. We will delve into their synthesis, core characteristics, and key applications, presenting quantitative data, detailed experimental protocols, and visual workflows to support advanced research and development.

Introduction to this compound

This compound is an aromatic hydrocarbon composed of a central anthracene (B1667546) core with a phenyl group attached at the 9-position.[1] This substitution significantly influences the molecule's electronic and photophysical properties compared to the parent anthracene.[2] The resulting π-conjugated system gives rise to strong fluorescence, making these compounds highly valuable as organic building blocks for advanced materials.[3][4] Their derivatives are pivotal in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and as platforms for novel organic materials.[3][5][6] The ability to chemically modify the this compound scaffold allows for the fine-tuning of its electronic, optical, and solubility characteristics, opening up a vast design space for specific applications.[6]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The Wittig reaction is also employed to introduce vinyl linkages, further extending the conjugation.

2.1 Suzuki-Miyaura Coupling This is a versatile method for forming carbon-carbon bonds. For this compound synthesis, it typically involves the reaction of a bromoanthracene derivative with a phenylboronic acid in the presence of a palladium catalyst and a base.[7][8]

2.2 Wittig Reaction The Wittig reaction is instrumental in forming carbon-carbon double bonds, particularly for creating derivatives like trans-9-(2-phenylethenyl)anthracene. The reaction uses a phosphorus ylide to react with an aldehyde, such as 9-anthracenecarboxaldehyde, to form an alkene with high stereoselectivity.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from methodologies described for the synthesis of this compound and its derivatives.[7][8]

-

Reagent Preparation : In a 100 mL flask, combine 9-bromoanthracene (B49045) (3 g, 11.66 mmol), phenylboronic acid (2.13 g, 17.49 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 140 mg, 0.12 mmol).[7]

-

Solvent and Base Addition : Add anhydrous toluene (B28343) (32 mL), ethanol (B145695) (8 mL), and a 2 M aqueous solution of potassium carbonate (K₂CO₃, 16 mL).[7]

-

Reaction : Reflux the mixture under a nitrogen atmosphere for 48 hours.[7]

-

Workup : After cooling to room temperature, quench the reaction with a dilute hydrochloric acid solution and extract the product with dichloromethane (B109758) (CH₂Cl₂).[7]

-

Purification : Dry the combined organic extracts over anhydrous magnesium sulfate (B86663) (MgSO₄) and concentrate the solution using a rotary evaporator. Purify the crude product by silica (B1680970) gel column chromatography using a mixture of dichloromethane and petroleum ether (1:4 v/v) to yield this compound as a white powder.[7]

Protocol 2: Synthesis of trans-9-(2-Phenylethenyl)anthracene via Wittig Reaction

This protocol describes the synthesis of a vinyl-substituted anthracene derivative.[9]

-

Ylide Formation : Prepare the phosphorus ylide (benzyltriphenylphosphorus ylide) by deprotonating its corresponding phosphonium (B103445) salt, benzyltriphenylphosphonium (B107652) chloride, with a base like sodium hydroxide.[9]

-

Reaction : React the freshly prepared ylide with 9-anthracenecarboxaldehyde. The carbanion of the ylide attacks the carbonyl carbon of the aldehyde.[9]

-

Intermediate Formation : This nucleophilic attack forms a betaine (B1666868) intermediate, which then closes to form a four-membered oxaphosphetane cyclic transition state.[9]

-

Product Formation : The cyclic intermediate collapses, cleaving the carbon-phosphorus and carbon-oxygen bonds to form the desired alkene product, trans-9-(2-phenylethenyl)anthracene, and the byproduct, triphenylphosphine (B44618) oxide.[9]

-

Purification : The product mixture can be purified using column chromatography to isolate the final product.[9]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for synthesizing this compound via Suzuki-Miyaura coupling.

Diagram 2: Wittig Reaction Workflow

Caption: Key steps in the synthesis of a vinyl-substituted anthracene via the Wittig reaction.

Core Photophysical Characteristics

This compound and its derivatives are characterized by their strong absorption of UV light and intense fluorescence, typically in the blue to green region of the visible spectrum.[1] The substitution pattern on both the anthracene core and the phenyl ring can significantly tune these properties. Electron-donating or withdrawing groups can alter the intramolecular charge transfer (ICT) character, leading to shifts in emission wavelengths and changes in fluorescence quantum yields.[5]

Table 1: Photophysical Properties of Selected this compound Derivatives

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Solvent | Reference |

| This compound | ~364 | ~417 | 0.51 | Cyclohexane | [2] |

| 4-(10-phenylanthracen-9-yl)pyridine | Not specified | 425 | 0.99 | Toluene | [10] |

| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Not specified | 420 | 0.99 | Toluene | [10] |

| 4-(10-phenylanthracen-9-yl)benzonitrile | Not specified | 430 | 0.98 | Toluene | [10] |

| 9,10-bis(phenylethynyl)anthracene derivative (nitro-substituted) | Not specified | Wavelength and intensity are highly solvent-dependent | Drastic quenching | Various | [5] |

Note: Photophysical properties are highly solvent-dependent. Data for the parent this compound is based on available literature, which notes some values are not explicitly found for the parent compound itself.[2]

Experimental Protocols

Protocol 3: General Procedure for Photophysical Measurements

This protocol outlines the standard techniques used to determine the photophysical properties listed in Table 1.

-

UV-Vis Absorption Spectroscopy :

-

Prepare dilute solutions of the sample in a spectroscopic grade solvent (e.g., toluene, cyclohexane).

-

Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 800 nm.

-

The wavelength of maximum absorbance (λabs) and the molar absorptivity (ε) can be determined.

-

-

Steady-State Fluorescence Spectroscopy :

-

Using a spectrofluorometer, excite the sample at or near its λabs.

-

Record the emission spectrum to determine the wavelength of maximum emission (λem).

-

To determine the fluorescence quantum yield (ΦF), use a well-characterized standard (e.g., quinine (B1679958) sulfate) and the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[11]

-

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC) :

-

This technique is used to measure the fluorescence lifetime (τF).

-

The sample is excited by a high-frequency pulsed laser.

-

A sensitive single-photon detector measures the arrival time of individual emitted photons relative to the excitation pulse.

-

A histogram of photon arrival times is constructed, which generates a fluorescence decay curve.

-

This decay curve is then fitted to an exponential function to determine the fluorescence lifetime.[11]

-

Diagram 3: Structure-Property Relationship Logic

Caption: Logical flow of how substituents alter photophysical properties for specific applications.

Applications

The tunable photophysical properties of this compound derivatives make them ideal candidates for a range of advanced applications.

4.1 Organic Light-Emitting Diodes (OLEDs) Derivatives of this compound are widely used in OLEDs, particularly as blue emitters or as host materials for other emissive dopants.[3][12] Their high fluorescence quantum yields and thermal stability are crucial for creating efficient and long-lasting devices.[8] Asymmetric anthracene derivatives have been shown to produce extremely deep blue and highly efficient non-doped OLEDs.[8]

4.2 Chemical and Biological Sensors The sensitivity of the fluorescence of some derivatives to their local environment makes them excellent probes. For example, derivatives with ICT character can be hyper-sensitive to solvent polarity, allowing them to be used to quantify moisture content in organic solvents.[5] They have also been investigated for sensing microviscosity and detecting singlet oxygen.[5][13]

4.3 Biological Activity While research into the specific biological activities of this compound derivatives is emerging, the broader class of anthracene compounds has shown significant potential. Some anthracene-based compounds are known to be carcinogenic, while others are investigated for their ability to act as DNA photocleaving agents. For instance, (9-anthryl)methylammonium chloride has shown potential for DNA cleavage studies. The related anthracycline class of drugs, which includes doxorubicin, functions by intercalating into DNA and inhibiting topoisomerase II, leading to cancer cell apoptosis.[11] This highlights the potential for developing new therapeutic agents from the anthracene scaffold.

Experimental Protocols

Protocol 4: General Workflow for OLED Fabrication

This protocol is a generalized workflow based on methods for fabricating OLEDs using anthracene derivatives.[14][15]

-

Substrate Cleaning : Begin with a pre-patterned Indium Tin Oxide (ITO) glass substrate. Clean it sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, then dry with a nitrogen stream.

-

Hole Injection/Transport Layers : Transfer the substrate to a high-vacuum thermal evaporation chamber. Deposit a Hole Injection Layer (HIL) followed by a Hole Transport Layer (HTL) onto the ITO surface.

-

Emissive Layer Deposition : Deposit the emissive layer. This can be a neat film of the this compound derivative or the derivative co-evaporated as a dopant within a host material.

-

Electron Transport/Blocking Layers : Sequentially deposit an Electron Transport Layer (ETL) and often a Hole-Blocking Layer (HBL) on top of the emissive layer to confine charge carriers.

-

Cathode Deposition : Without breaking vacuum, deposit the metal cathode (e.g., LiF/Al) through a shadow mask to define the device's active area.

-

Encapsulation : Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to protect it from atmospheric degradation.

-

Characterization : Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and calculate the external quantum efficiency (EQE).

Diagram 4: OLED Fabrication and Operation Workflow

Caption: A simplified workflow for the fabrication and operation of an OLED device.

Conclusion

This compound and its derivatives represent a versatile and powerful class of organic compounds. Their robust synthesis routes and highly tunable photophysical properties have established them as critical components in materials science, particularly for optoelectronic applications like OLEDs.[12] Ongoing research continues to expand their utility into chemical sensing and biological applications, leveraging the sensitivity of their fluorescent response to the molecular environment. The structure-property relationships elucidated in this guide provide a foundational framework for the rational design of new derivatives with tailored functionalities, promising further innovation across scientific and industrial fields.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Photophysics of 9-ethynylanthracene based 'push-pull' molecules [inis.iaea.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 602-55-1 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 9-Phenylanthracene

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of the safety precautions, handling procedures, and toxicological profile of 9-Phenylanthracene (CAS No. 602-55-1), a polycyclic aromatic hydrocarbon utilized in organic synthesis and materials science.

Section 1: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous to the aquatic environment.[1][2][3] Specifically, it is categorized as Aquatic Acute 1 and Aquatic Chronic 1, indicating that it is very toxic to aquatic life with long-lasting effects.[1][2][3] While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it may cause irritation.[1][4]

GHS Hazard Statements:

Precautionary Statements:

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for the safe handling and storage of the compound.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₄ | [2][5][6] |

| Molecular Weight | 254.33 g/mol | [2][6] |

| Appearance | Off-white to pale brown/yellow solid powder | [4][5] |

| Melting Point | 153-155 °C | [2] |

| Boiling Point | 417 °C | [2][6] |

| Solubility | Insoluble in water | [5] |

| Vapor Pressure | 0.00000009 mmHg | [1] |

| Storage | Light Sensitive, store in a cool, dry, and well-ventilated place. | [5][7][8][9] |

Section 3: Toxicological Information

Detailed toxicological studies on this compound are limited. Most safety data sheets indicate that no acute toxicity information is available and the toxicological properties have not been fully investigated.[4] However, as with other polycyclic aromatic hydrocarbons, caution should be exercised.

-

Acute Toxicity: No information available.[4]

-

Irritation: May cause irritation.[1]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[4]

Section 4: Experimental Protocols

A general experimental workflow for handling this compound in a research setting is outlined below.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Section 5: Safety and Handling Precautions

5.1 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[4]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust is generated.[2]

5.2 Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid dust formation.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Keep away from heat, sparks, and open flames.

-

Handle under an inert atmosphere if the compound is sensitive to air or moisture.

5.3 Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

Section 6: Emergency Procedures

6.1 First-Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

6.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[4]

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

6.3 Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Section 7: Reactivity and Stability

-

Reactivity: No information available.

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Possibility of Hazardous Reactions: No information available.

-

Conditions to Avoid: Heat, flames, sparks, and exposure to light.[8][9]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[4]

A diagram illustrating the potential reactivity and decomposition pathways is presented below.

Caption: A diagram showing the potential reactivity of this compound with incompatible materials and under thermal stress.

Section 8: Disposal Considerations

Dispose of this material and its container as hazardous waste in accordance with local, state, and federal regulations.[5] Do not allow it to enter the environment.[5]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is crucial for all personnel handling this chemical to be thoroughly familiar with this information and to adhere strictly to the recommended safety procedures.

References

- 1. This compound | C20H14 | CID 11766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-苯基蒽 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Synthesis of 9-Phenylanthracene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 9-Phenylanthracene via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The unique photophysical properties of this compound make it a valuable scaffold in the development of organic electronics, fluorescent probes, and pharmaceutical compounds.

Reaction Overview

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1] In this specific application, 9-bromoanthracene (B49045) is coupled with phenylboronic acid to yield this compound.

General Reaction Scheme:

Experimental Protocols

The following protocols are representative examples of the Suzuki-Miyaura synthesis of this compound.

Protocol 1: Synthesis using Potassium Carbonate as Base

This protocol details a common procedure for the synthesis of this compound.[2][3]

Materials:

-

9-Bromoanthracene (3 g, 11.66 mmol)

-

Phenylboronic acid (2.13 g, 17.49 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (140 mg, 0.12 mmol)

-

2 M Aqueous Potassium Carbonate (K₂CO₃) solution (16 mL)

-

Toluene (32 mL)

-

Ethanol (8 mL)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Dilute Hydrochloric Acid (HCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Petroleum Ether

Procedure:

-

In a 100 mL round-bottom flask, combine 9-bromoanthracene, phenylboronic acid, and Pd(PPh₃)₄.

-

Add toluene, ethanol, and the 2 M aqueous K₂CO₃ solution to the flask.

-

Fit the flask with a reflux condenser and flush the system with an inert gas, such as nitrogen or argon.

-

Heat the mixture to reflux and maintain for 48 hours under a nitrogen atmosphere.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a dilute hydrochloric acid solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic extracts over anhydrous MgSO₄ and concentrate by rotary evaporation.[2]

-

Purify the crude product by silica (B1680970) gel column chromatography using a mixture of dichloromethane and petroleum ether (1:4, v/v) as the eluent to obtain a white powder.[2]

Protocol 2: Synthesis using Sodium Carbonate as Base

This protocol provides an alternative base for the coupling reaction.[4]

Materials:

-

9-Bromoanthracene (257 mg, 1.0 mmol)

-

Phenylboronic acid (146 mg, 1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol)

-

2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2 mL)

-

Toluene (5 mL)

-

Tetrahydrofuran (THF) (5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 9-bromoanthracene, phenylboronic acid, and Pd(PPh₃)₄.

-

Add toluene, THF, and the 2 M aqueous Na₂CO₃ solution.

-

Fit the flask with a reflux condenser and flush the system with an inert gas.

-

Heat the mixture to reflux.

-

Upon completion, cool the reaction to room temperature.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[4]

Data Presentation

Table 1: Reagent and Product Quantities for Protocol 1

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 9-Bromoanthracene | 257.13 | 3 | 11.66 | 1.0 |

| Phenylboronic acid | 121.93 | 2.13 | 17.49 | 1.5 |

| Pd(PPh₃)₄ | 1155.56 | 0.140 | 0.12 | 0.01 |

| This compound | 254.33 | 2.43 (Yield) | 9.55 | 81.9% |

Table 2: Summary of Reaction Conditions and Yields

| Protocol | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (1.0) | 2M K₂CO₃ | Toluene/Ethanol | 48 | 81.9 | [3] |

| 2 | Pd(PPh₃)₄ (5.0) | 2M Na₂CO₃ | Toluene/THF | Not Specified | High | |

| Mechanochemical | Pd₂(dba)₃ (2.5), SPhos (7.5) | K₃PO₄ | 1,4-Dioxane | 24 | 87 | [5] |

Characterization Data:

-

Melting Point: 153-155 °C.[3]

-

¹H NMR (500 MHz, CDCl₃): δ 8.53 (s, 1H), 8.08 (d, J = 8.5 Hz, 2H), 7.70 – 7.67 (m, 2H), 7.63 – 7.54 (m, 3H), 7.50 – 7.45 (m, 4H), 7.37 (ddd, J = 8.7, 6.5, 1.2 Hz, 2H).[2]

-

EI-MS (m/z): Calculated for C₂₀H₁₄: 254.33. Found [M+]: 253.02.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Note: Synthesis of 9-Alkenylanthracenes via the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, offering a high degree of regioselectivity. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to yield an alkene and triphenylphosphine (B44618) oxide. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. This application note provides a detailed protocol for the synthesis of 9-alkenylanthracenes using 9-anthraldehyde (B167246) as the starting material. The protocol is exemplified by the synthesis of trans-9-(2-phenylethenyl)anthracene.

The general mechanism of the Wittig reaction involves the initial formation of a phosphorus ylide by deprotonation of a phosphonium (B103445) salt with a strong base. The ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a betaine (B1666868) intermediate, which subsequently forms a four-membered ring intermediate called an oxaphosphetane. The oxaphosphetane then decomposes to yield the final alkene and triphenylphosphine oxide.

Data Presentation

The following table summarizes the quantitative data for the synthesis of trans-9-(2-phenylethenyl)anthracene from 9-anthraldehyde and benzyltriphenylphosphonium (B107652) chloride as reported in various literature sources.

| Parameter | Value | Source |

| Reactants | ||

| 9-Anthraldehyde | 115 mg - 0.57 g | |

| Benzyltriphenylphosphonium Chloride | 200 mg - 0.98 g | |

| Reagents & Solvents | ||

| Dichloromethane (B109758) (DCM) | 0.6 mL - 3 mL | |

| N,N-Dimethylformamide (DMF) | 0.7 mL - 6 mL | |

| 50% Sodium Hydroxide (B78521) (aq) | 0.25 mL - 1.3 mL | |

| 1-Propanol (B7761284) or 2-Propanol (for recrystallization) | 4 mL - 20 mL | |

| Reaction Conditions | ||

| Reaction Time | 30 minutes | |

| Temperature | Room Temperature | |

| Yield | ||

| Percent Yield | 73.5% (reported in one instance) |

Experimental Protocols

This section provides a detailed methodology for the synthesis of trans-9-(2-phenylethenyl)anthracene, a representative 9-alkenylanthracene.

Materials:

-

9-Anthraldehyde

-

Benzyltriphenylphosphonium chloride

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

50% (w/w) aqueous Sodium Hydroxide (NaOH)

-

1-Propanol or 2-Propanol

-

Anhydrous Calcium Chloride or Sodium Sulfate

-

Deionized Water

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Syringe or dropping funnel

-

Separatory funnel

-

Büchner funnel and filter flask

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask or Erlenmeyer flask equipped with a magnetic stir bar, combine 9-anthraldehyde and benzyltriphenylphosphonium chloride. Add the chosen solvent (Dichloromethane or DMF) to dissolve the solids.

-

Ylide Formation and Wittig Reaction: While vigorously stirring the mixture, slowly add 50% aqueous sodium hydroxide dropwise over a period of several minutes. The reaction mixture will typically undergo a color change, for instance from dark yellowish to reddish-orange. Continue to stir the reaction mixture vigorously for 30 minutes at room temperature.

-

Workup and Extraction:

-

If using Dichloromethane: Transfer the reaction mixture to a separatory funnel. Add water and additional dichloromethane to the separatory funnel. Shake the funnel to mix the layers and then allow them to separate. Collect the organic (bottom) layer. Extract the aqueous layer with two more portions of dichloromethane. Combine all the organic extracts.

-

If using DMF: Add a 1:1 mixture of 1-propanol and water to the reaction flask to precipitate the crude product.

-

-

Isolation and Purification:

-

From Dichloromethane: Dry the combined organic layers over an anhydrous drying agent like calcium chloride or sodium sulfate. Filter off the drying agent and evaporate the solvent from the filtrate, for example, using a rotary evaporator.

-

From DMF/Propanol/Water: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

-

Recrystallization: Recrystallize the crude solid product from hot 1-propanol or 2-propanol. Allow the solution to cool to room temperature and then in an ice-water bath to maximize crystal formation.

-

Final Product Handling: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry. Determine the melting point and calculate the percent yield of the final product.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 9-alkenylanthracenes via the Wittig reaction.

Caption: Experimental workflow for the Wittig synthesis of 9-alkenylanthracenes.

Illuminating Microenvironments: 9-Phenylanthracene as a Versatile Fluorescent Probe

For Immediate Release

Shanghai, China – December 12, 2025 – In the intricate world of molecular research and drug development, understanding the microenvironment of cells, lipid membranes, and micelles is paramount. 9-Phenylanthracene, a robust fluorescent probe, offers a powerful lens to peer into these microscopic worlds. Its fluorescence characteristics are exquisitely sensitive to the polarity and viscosity of its immediate surroundings, making it an invaluable tool for researchers and scientists. This document provides detailed application notes and protocols for utilizing this compound to probe these fundamental properties.

Core Principles: A Tale of Two Sensitivities

This compound's utility as a fluorescent probe stems from two key photophysical phenomena: its sensitivity to environmental polarity (solvatochromism) and its fluorescence lifetime's dependence on the viscosity of the medium.

Polarity Sensing: The electron distribution in the excited state of this compound differs from its ground state. In polar solvents, the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in its emission spectrum. This solvatochromic shift provides a direct readout of the local polarity of the environment the probe is in.

Viscosity Sensing: The fluorescence lifetime of this compound is intricately linked to the rotational freedom of its phenyl group relative to the anthracene (B1667546) core. In less viscous environments, this rotation is faster, providing a non-radiative pathway for the excited state to decay, resulting in a shorter fluorescence lifetime. Conversely, in more viscous media, this rotation is hindered, leading to a longer fluorescence lifetime and increased fluorescence intensity.

Quantitative Photophysical Data

To effectively utilize this compound as a probe, a thorough understanding of its photophysical properties in various environments is crucial. The following tables summarize key quantitative data.

| Property | Value (in Cyclohexane) |

| Absorption Maximum (λabs) | ~364 nm |

| Emission Maximum (λem) | ~417 nm[1] |

| Fluorescence Quantum Yield (ΦF) | 0.51[1] |

Note: The photophysical properties of this compound can be influenced by the specific instrumentation and experimental conditions.

Solvatochromic Effects: this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) (nm) |

| n-Hexane | 1.88 | ~415 |

| Cyclohexane | 2.02 | ~417[1] |

| Toluene | 2.38 | ~420 |

| Dichloromethane | 8.93 | ~425 |

| Acetone | 20.7 | ~430 |

| Acetonitrile | 37.5 | ~432 |

| Methanol | 32.7 | ~435 |

| Water | 80.1 | Insoluble |

Note: The emission maxima are approximate and can vary slightly based on experimental setup. The trend of red-shifting with increasing solvent polarity is the key takeaway.

Viscosity Effects: Fluorescence Lifetime of this compound in n-Alkanes

| n-Alkane | Viscosity (cP at 20°C) | Fluorescence Lifetime (τ) (ns) |

| n-Pentane | 0.24 | 3.45 |

| n-Hexane | 0.31 | 3.60 |

| n-Heptane | 0.41 | 3.80 |

| n-Octane | 0.54 | 4.05 |

| n-Nonane | 0.71 | 4.30 |

| n-Decane | 0.92 | 4.55 |

| n-Undecane | 1.17 | 4.80 |

| n-Dodecane | 1.48 | 5.10 |

| n-Tetradecane | 2.13 | 5.45 |

| n-Hexadecane | 3.03 | 5.75 |

Data adapted from a study on the fluorescence decay times of this compound in various nonpolar linear alkanes.[2]

Experimental Protocols

The following protocols provide detailed methodologies for key applications of this compound.

Protocol 1: Determination of Micropolarity

This protocol outlines the procedure for using this compound to estimate the local polarity of a microenvironment, such as the core of a micelle or a binding site in a protein.

Materials:

-

This compound

-

Spectrofluorometer

-

Quartz cuvettes

-

A series of solvents with known dielectric constants (e.g., from the solvatochromism table above)

-

Sample of interest (e.g., surfactant solution, protein solution)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable non-polar solvent like cyclohexane.

-

Calibration Curve Generation: a. Prepare a series of solutions of this compound (final concentration ~1-5 µM) in solvents of varying known polarities. b. For each solution, record the fluorescence emission spectrum by exciting at the absorption maximum (~364 nm). c. Identify the wavelength of maximum emission (λem) for each solvent. d. Plot the emission maximum (λem) as a function of the solvent's dielectric constant (ε) or other polarity scales (e.g., Reichardt's dye ET(30) scale) to generate a calibration curve.

-

Sample Measurement: a. Prepare the sample of interest (e.g., micellar solution, protein solution) and add this compound from the stock solution to a final concentration of ~1-5 µM. Ensure the probe is fully solubilized and equilibrated within the sample. b. Record the fluorescence emission spectrum of the sample under the same conditions as the calibration standards. c. Determine the emission maximum (λem) of this compound in the sample.

-

Data Analysis: a. Using the calibration curve, determine the effective dielectric constant or polarity of the microenvironment of the probe in your sample based on its emission maximum.

Logical Workflow for Polarity Determination

Caption: Workflow for determining micropolarity using this compound.

Protocol 2: Measurement of Microviscosity via Fluorescence Lifetime

This protocol describes how to determine the microviscosity of a system by measuring the fluorescence lifetime of this compound.

Materials:

-

This compound

-

Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer

-

A series of solvents with known viscosities (e.g., n-alkanes)

-

Sample of interest (e.g., lipid vesicles, polymer solution)

-

Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent.

-

Calibration Curve Generation: a. Prepare a series of solutions of this compound (final concentration ~1-5 µM) in solvents of varying known viscosities. b. Deoxygenate the solutions by bubbling with nitrogen or argon for at least 15 minutes to prevent quenching of fluorescence. c. Measure the fluorescence lifetime (τ) of each solution using a TCSPC system. The excitation wavelength should be around 362 nm, and the emission should be monitored at approximately 420 nm.[2] d. Plot the fluorescence lifetime (τ) as a function of the solvent viscosity (η). A linear relationship between τ and η (or log τ vs log η) is often observed for molecular rotors.

-

Sample Measurement: a. Prepare the sample of interest containing this compound at a similar concentration to the standards. b. Deoxygenate the sample. c. Measure the fluorescence lifetime of the probe in the sample under the same experimental conditions as the calibration standards.

-

Data Analysis: a. Use the calibration curve to determine the microviscosity of the sample environment based on the measured fluorescence lifetime of this compound.

Experimental Workflow for Viscosity Measurement

References

Application Note and Protocol: Photophysical Characterization of 9-Phenylanthracene

Audience: Researchers, scientists, and drug development professionals.